molecular formula C12H22ClNO2 B8049307 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride

Cat. No.: B8049307
M. Wt: 247.76 g/mol
InChI Key: QNNQDCFNHYLSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of bicyclic amines. It is characterized by a bicyclic structure with an aminomethyl group attached to the fifth carbon atom and a carboxylate group at the first carbon atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[3.2.2]nonane-1-carboxylic acid or its derivatives.

  • Reaction Steps: The aminomethyl group is introduced through amination reactions, often involving reagents like ammonia or primary amines.

  • Conditions: The reactions are usually carried out under acidic or neutral conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts and continuous flow reactors to enhance efficiency.

  • Purification: The final product is purified through crystallization, distillation, or chromatographic techniques to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Ammonia (NH3), alkyl halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Amides, ethers

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It is utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves modulation of biochemical pathways related to neurotransmission or cellular signaling.

Comparison with Similar Compounds

  • Bicyclo[3.2.2]nonane-1-carboxylic acid

  • 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid

  • Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate

Uniqueness: Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12;/h2-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQDCFNHYLSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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